molecular formula C24H36O4 B1664439 trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid CAS No. 148436-63-9

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

Cat. No. B1664439
M. Wt: 388.5 g/mol
InChI Key: XMQKDOCUWFCMEJ-UHFFFAOYSA-N
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Description

AH13205 is an EP2 prostanoid receptor agonist.

properties

IUPAC Name

7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQKDOCUWFCMEJ-JAZPPYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933407
Record name 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

CAS RN

148436-63-9
Record name AH 13205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 2
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 3
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 4
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 5
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 6
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

Citations

For This Compound
4
Citations
RL Jones, WANW Ahmad, DF Woodward… - … and Essential Fatty Acids, 2013 - Elsevier
The remarkably slow onset/offset of relaxation of guinea-pig isolated trachea induced by a ‘non-prostanoid’ EP 2 receptor agonist, (o-(o-benzyloxy)-cinnamyl)-cinnamic acid (coded (L)-9…
Number of citations: 10 www.sciencedirect.com
RL Jones, H Wise, R Clark, RL Whiting… - British journal of …, 2006 - Wiley Online Library
Background and purpose: The current study examined the utility of the recently described prostacyclin (prostanoid IP) receptor antagonist RO1138452 (2‐(4‐(4‐isopropoxybenzyl)‐…
Number of citations: 48 bpspubs.onlinelibrary.wiley.com
MM Teixeira, S Al‐Rashed, AG Rossi… - British journal of …, 1997 - Wiley Online Library
Prostanoids induce a wide range of biological actions which are mediated by specific membrane‐bound receptors. We have recently shown that the E‐type prostaglandins, PGE 1 and …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
S Watson, D Girdlestone - Neurotransmitter Receptors, 1994 - books.google.com
Our decisions about nomenclature to be used in TiPS are included in this Supplement. This is not an attempt to classify receptors; we are simply reporting the most widely accepted …
Number of citations: 70 books.google.com

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